 
            | REACTION_CXSMILES | [CH3:1]/[CH:2]=[C:3]1\[C@H:4]([CH2:25][C:26]([O:28][CH2:29][CH2:30][C:31]2[CH:32]=[CH:33][C:34]([OH:38])=[C:35]([OH:37])[CH:36]=2)=[O:27])[C:5]([C:21]([O:23][CH3:24])=[O:22])=[CH:6][O:7][C@H:8]\1[O:9][C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O.[C:39]([O-])(=[O:41])C.[Na+]>>[CH:32]1[C:31]([CH2:30][CH2:29][CH2:39][OH:41])=[CH:36][C:35]([OH:37])=[C:34]([OH:38])[CH:33]=1.[CH3:1]/[CH:2]=[C:3]1\[C@H:4]([CH2:25][C:26]([O:28][CH2:29][CH2:30][C:31]2[CH:32]=[CH:33][C:34]([OH:38])=[C:35]([OH:37])[CH:36]=2)=[O:27])[C:5]([C:21]([O:23][CH3:24])=[O:22])=[CH:6][O:7][C@H:8]\1[OH:9] |f:1.2| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC=3C=CC(=C(C3)O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC=3C=CC(=C(C3)O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)[O-].[Na+]                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                isolated from OLE                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                at 37° C.                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                for 1 hr                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to remove the glucose moiety                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1=CC(=C(C=C1CCCO)O)O                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |